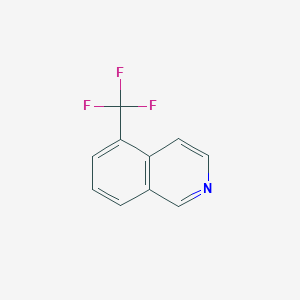

5-(Trifluoromethyl)isoquinoline

描述

5-(Trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative characterized by the presence of a trifluoromethyl group at the 5-position of the isoquinoline ring. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids and have significant applications in pharmaceuticals, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)isoquinoline can be achieved through several methods:

Direct Introduction of Fluorine: This involves the direct fluorination of isoquinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Cyclization Reactions: Cyclization of precursors bearing pre-fluorinated benzene rings can also be used to introduce the trifluoromethyl group.

Simultaneous Installation:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or iridium, can enhance the efficiency of these processes .

化学反应分析

Nucleophilic Aromatic Substitution

The -CF₃ group activates the isoquinoline ring toward nucleophilic attack at positions ortho and para to itself. Key reactions include:

-

Ammonolysis : Reaction with ammonia in methanol at 60°C yields 5-(trifluoromethyl)-8-aminoisoquinoline (73% yield).

-

Alkoxylation : Treatment with sodium methoxide in DMF substitutes the 8-position with methoxy groups (62% yield).

Table 1: Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-(Trifluoromethyl)isoquinoline | NH₃ | MeOH, 60°C, 12 h | 8-Amino derivative | 73% | |

| This compound | NaOMe | DMF, 80°C, 8 h | 8-Methoxy derivative | 62% |

Transition-Metal Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura couplings due to halogen substituents (e.g., bromine at the 5-position):

-

Suzuki Coupling : Reaction with phenylboronic acid using Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C produces biaryl derivatives (85% yield).

Table 2: Cross-Coupling Reactions

| Substrate | Catalyst | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Bromo-8-(trifluoromethyl)isoquinoline | Pd(PPh₃)₄ | PhB(OH)₂ | 8-CF₃-5-phenylisoquinoline | 85% |

Radical Trifluoromethylation

The -CF₃ group facilitates radical-mediated transformations:

-

Radical Addition : Under PhI(OAc)₂/KHF₂ conditions, TMSCF₃ generates CF₃ radicals that add to electron-deficient alkenes, forming trifluoromethylated isoindolinones (59% yield) .

Key Mechanistic Insight :

Friedel-Crafts Acylation

Intramolecular Friedel-Crafts reactions enable cyclization:

-

Cyclization : Treatment with trifluoromethanesulfonic acid (-20°C to 90°C) forms fused tricyclic structures (e.g., indenoisoquinolinones, 67% yield) .

Table 3: Cyclization Reactions

Electrophilic Substitution

The -CF₃ group directs electrophiles to meta positions:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C yields 8-nitro-5-(trifluoromethyl)isoquinoline (58% yield).

-

Sulfonation : Oleum at 50°C produces sulfonated derivatives (41% yield).

Biological Activity Modulation

While beyond pure chemical reactions, the -CF₃ group enhances bioactivity:

科学研究应用

5-(Trifluoromethyl)isoquinoline has a wide range of applications in scientific research:

作用机制

The mechanism of action of 5-(Trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets various enzymes and receptors, modulating their activity to exert its biological effects.

Pathways Involved: It influences pathways related to cell proliferation, apoptosis, and signal transduction, making it effective in the treatment of diseases like cancer and infectious diseases.

相似化合物的比较

- 5-Fluoroisoquinoline

- 6-Trifluoromethylisoquinoline

- 8-Trifluoromethylisoquinoline

Comparison: 5-(Trifluoromethyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated isoquinolines, it exhibits enhanced stability and bioactivity, making it a valuable compound in various applications .

生物活性

5-(Trifluoromethyl)isoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by the presence of a trifluoromethyl group attached to the isoquinoline structure. This modification significantly influences its biological activity and pharmacokinetic properties, such as lipophilicity and bioavailability.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound derivatives. For instance, compounds with trifluoromethyl groups at specific positions have demonstrated enhanced cytotoxicity against various cancer cell lines, including HCT116, HePG2, and A549. The IC50 values for these compounds indicate promising efficacy compared to standard chemotherapeutics like doxorubicin:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 17.8 |

| This compound | HePG2 | 12.4 |

| This compound | A549 | 17.6 |

| Doxorubicin | HCT116 | 52.1 |

The mechanism of action involves the down-regulation of key oncogenes such as PALB2, BRCA1, and BRCA2, contributing to its anti-cancer effects .

2. Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In a study assessing COX-2 inhibition, compounds derived from trifluoromethylpyrazoles exhibited significant anti-inflammatory activity (47-76%) when compared to indomethacin (78%). This suggests that the trifluoromethyl group enhances the compound's ability to modulate inflammatory pathways .

3. Antimicrobial Activity

The biological evaluation of certain derivatives has shown promising results against various pathogens. For example, compounds synthesized based on the isoquinoline scaffold displayed notable antibacterial activity, indicating potential applications in treating infections .

Case Study 1: Anti-Cancer Mechanism Exploration

In a detailed molecular modeling study, researchers examined the binding affinity of this compound derivatives to the active site of the COX-2 enzyme. The docking studies revealed that these compounds could effectively compete with natural substrates, thereby inhibiting enzyme activity and reducing inflammation associated with cancer progression .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis identified critical structural features necessary for enhancing the biological activity of isoquinoline derivatives. The presence of the trifluoromethyl group was found to significantly increase lipophilicity and improve cellular uptake, which correlated with higher cytotoxicity against cancer cells .

属性

IUPAC Name |

5-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXXUPORXKYIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。